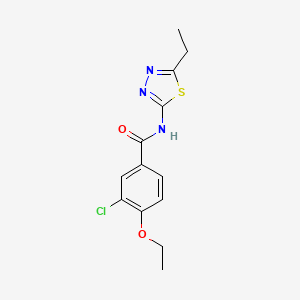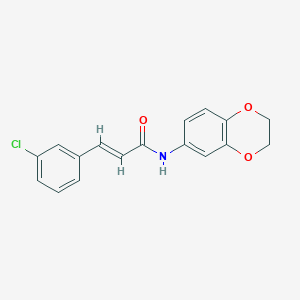
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, also known as CPAA, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. CPAA has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide exhibits anti-inflammatory, anti-tumor, and anti-oxidant effects. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is not fully understood. However, studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and tumor growth. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including induction of apoptosis and cell cycle arrest. In addition, 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide research. One area of interest is the development of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the investigation of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide as a potential anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide involves the reaction of 3-chloroaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is purified through column chromatography to obtain 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide in high yield and purity.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-13-3-1-2-12(10-13)4-7-17(20)19-14-5-6-15-16(11-14)22-9-8-21-15/h1-7,10-11H,8-9H2,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZCFCQROVISEV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

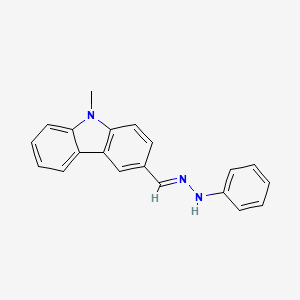
![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)
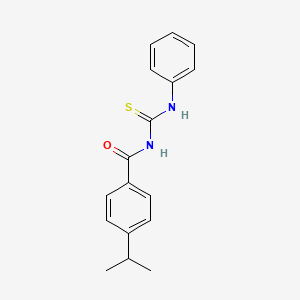
![4-{[(4-carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5756477.png)
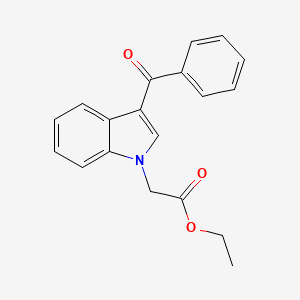
![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)

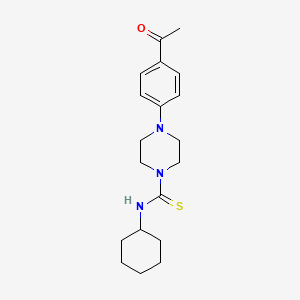
![3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5756522.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)
